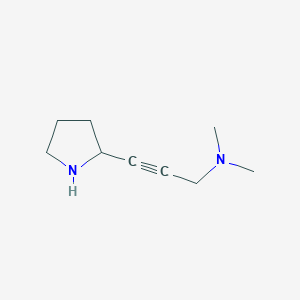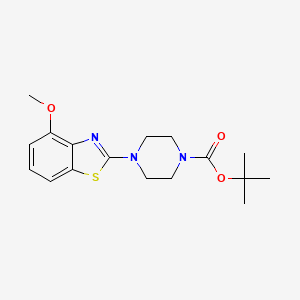![molecular formula C11H13N3O B6434717 benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 2640958-49-0](/img/structure/B6434717.png)
benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Oxadiazole derivatives are a class of five-membered aromatic heterocyclic compounds that are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis . They have been designed, synthesized, and evaluated as acetylcholinesterase inhibitors .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .
Molecular Structure Analysis
The structure of 1,3,4-oxadiazole derivatives is confirmed by IR, NMR, and high-resolution mass spectra .
Chemical Reactions Analysis
The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .
作用机制
Target of Action
1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors , suggesting that acetylcholinesterase could be a potential target.
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction could inhibit the function of acetylcholinesterase, leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain.
Biochemical Pathways
Given its potential role as an acetylcholinesterase inhibitor, it may impact the cholinergic system, which plays a crucial role in memory and cognition .
Pharmacokinetics
Some 1,3,4-oxadiazole derivatives have been reported to have moderate to high predicted oral availability , suggesting that benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine might also have good bioavailability.
Result of Action
As a potential acetylcholinesterase inhibitor, it could increase the concentration of acetylcholine in the brain, potentially improving cognitive function .
实验室实验的优点和局限性
The main advantages of using benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine in laboratory experiments are its high solubility, low toxicity, and low volatility. These properties make it a suitable reagent for a variety of laboratory experiments. However, this compound is not suitable for use in experiments involving high temperatures or pressures, as it is not stable under these conditions.
未来方向
The potential applications of benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine are vast and there are many future directions that can be explored. These include further research into the mechanism of action of this compound, the development of new synthetic methods using this compound, and the exploration of its potential uses in drug design and development. Additionally, further research into its biochemical and physiological effects could lead to the development of novel therapeutic agents. Finally, this compound could be used in the development of novel materials, such as polymers, for use in a variety of applications.
合成方法
Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine can be synthesized from benzyl amine and 1,3,4-oxadiazol-2-ylmethyl chloride in a two-step reaction. In the first step, the benzyl amine is reacted with the 1,3,4-oxadiazol-2-ylmethyl chloride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature to form the desired product. In the second step, the reaction mixture is heated to reflux and the product is purified by recrystallization.
科学研究应用
Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine has been used in various scientific research applications. It has been used in organic synthesis to synthesize various compounds, including drugs, pesticides, and dyes. It has also been used in medicinal chemistry to synthesize various drugs and to study the pharmacological properties of these drugs. In addition, this compound has been used in biochemistry to study the structure and function of proteins, carbohydrates, and lipids.
生化分析
Biochemical Properties
Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative cyclization and rearrangement processes . These interactions are crucial for the compound’s function in promoting intramolecular C–O bond formation and Chapman-like rearrangement . The presence of iodine and base in the reaction environment enhances these interactions, leading to efficient synthesis of oxadiazolones .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding how the compound can be used in therapeutic applications and its potential impact on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting or activating their function, which in turn affects downstream biochemical pathways . These interactions are essential for the compound’s role in modulating biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the optimal therapeutic window and avoiding potential toxicity in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its role in modulating cellular processes and biochemical reactions.
属性
IUPAC Name |
N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14(8-11-13-12-9-15-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPIRPFEYNZMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)
![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)

![1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434673.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)
![4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline](/img/structure/B6434692.png)

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)
![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6434721.png)
![2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6434742.png)